molecular formula C9H7Br2IO B13911505 6,8-Dibromo-7-iodoisochromane

6,8-Dibromo-7-iodoisochromane

Cat. No.: B13911505
M. Wt: 417.86 g/mol
InChI Key: NISHCPCYPDIMPY-UHFFFAOYSA-N
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Description

6,8-Dibromo-7-iodoisochromane is a halogenated derivative of isochromane, a bicyclic organic compound. The presence of bromine and iodine atoms in its structure makes it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-7-iodoisochromane typically involves the bromination and iodination of isochromane derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-7-iodoisochromane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Azides, thiocyanates, and other substituted derivatives.

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and alkanes.

Scientific Research Applications

6,8-Dibromo-7-iodoisochromane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-iodoisochromane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and iodine atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

  • 6,8-Dibromo-5,7-dihydroxyflavone
  • 6,8-Diiodo-5,7-dihydroxyflavone
  • 6,8-Dibromodiisophorone

Comparison: 6,8-Dibromo-7-iodoisochromane is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced halogen bonding capabilities and potential for diverse chemical transformations .

Properties

Molecular Formula

C9H7Br2IO

Molecular Weight

417.86 g/mol

IUPAC Name

6,8-dibromo-7-iodo-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C9H7Br2IO/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3H,1-2,4H2

InChI Key

NISHCPCYPDIMPY-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C(=C(C=C21)Br)I)Br

Origin of Product

United States

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